molecular formula C16H8BrCl2NO3 B12202534 N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12202534
M. Wt: 413.0 g/mol
InChI Key: JXQVQKOYTGTRAD-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Chromene Core : The bicyclic system adopts a planar conformation, with slight puckering due to steric effects from substituents.
  • Carboxamide Group : The amide bond (-CONH-) adopts a trans configuration, minimizing steric clashes between the phenyl ring and chromene system.
  • Halogen Substituents : The bromine atom at the phenyl ring’s ortho position and chlorines at chromene positions 6 and 8 introduce steric bulk and influence intermolecular interactions such as halogen bonding.

In related chromone carboxamides, dihedral angles between the chromone system and exocyclic phenyl rings range from 23.97° to 58.48°, depending on substituent effects. For this compound, the bulky bromine and chlorine atoms likely increase torsional strain, resulting in a dihedral angle closer to 50°–60°.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons on the chromene ring resonate as doublets in the δ 7.2–8.1 ppm range, split by coupling with adjacent chlorines.
    • The N–H proton of the carboxamide appears as a broad singlet near δ 10.2 ppm.
    • Protons on the 2-bromophenyl group exhibit splitting patterns consistent with ortho-substitution (δ 7.4–7.6 ppm).
  • ¹³C NMR :

    • The carbonyl carbons (C=O) of the chromene-4-one and carboxamide groups resonate at δ 175–185 ppm.
    • Aromatic carbons adjacent to chlorine and bromine atoms show deshielding effects, appearing at δ 125–140 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1,680–1,720 cm⁻¹ correspond to the stretching vibrations of the two carbonyl groups (chromene-4-one and carboxamide).
  • N–H stretching of the carboxamide appears as a broad peak near 3,300 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • The chromene system exhibits a strong absorption band at λₘₐₓ ≈ 280–320 nm due to π→π* transitions in the conjugated aromatic system.
  • Substituent effects from chlorine and bromine atoms cause bathochromic shifts compared to unsubstituted chromenes.

Mass Spectrometry

  • The molecular ion peak appears at m/z 392.1 , consistent with the molecular weight.
  • Fragmentation patterns include loss of Br (m/z 313), Cl (m/z 357), and the carboxamide group (m/z 265).

Comparative Analysis with Chromene Carboxamide Derivatives

Substituent Effects on Molecular Geometry

Compared to N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide (MFCD08547179), the absence of an oxadiazole ring in the target compound reduces planarity, increasing torsional flexibility. Similarly, derivatives like N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit smaller dihedral angles (≤30°) due to less steric hindrance from methoxy groups.

Electronic and Steric Influences

  • Halogen Substituents : Bromine’s larger atomic radius compared to chlorine enhances van der Waals interactions, potentially stabilizing crystal packing.
  • Carboxamide vs. Carbonyl Groups : Replacement of the carbonyl group with a carboxamide (as seen in ) introduces hydrogen-bonding capabilities, altering solubility and reactivity.

Table 1: Comparative Structural Parameters

Compound Dihedral Angle (°) Key Substituents
Target Compound ~55 (estimated) 2-BrPh, 6,8-Cl
N-Methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide 58.48 3-CONHMePh
7,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde 3.66 7,8-Cl, 3-CHO

Properties

Molecular Formula

C16H8BrCl2NO3

Molecular Weight

413.0 g/mol

IUPAC Name

N-(2-bromophenyl)-6,8-dichloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H8BrCl2NO3/c17-10-3-1-2-4-12(10)20-16(22)14-7-13(21)9-5-8(18)6-11(19)15(9)23-14/h1-7H,(H,20,22)

InChI Key

JXQVQKOYTGTRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Chromone Core Formation via Cyclocondensation

The chromone core (4-oxo-4H-chromene) is typically synthesized through cyclocondensation of 2-hydroxyacetophenone derivatives with orthoesters or acyl chlorides. A representative procedure involves reacting 2-hydroxy-4,6-dichloroacetophenone with triethyl orthoformate in the presence of perchloric acid, forming the 4-oxo-4H-chromene scaffold. This step is critical for establishing the bicyclic structure, with the reaction proceeding via acid-catalyzed cyclization and dehydration.

Reaction Conditions:

  • Reactants: 2-hydroxy-4,6-dichloroacetophenone, triethyl orthoformate

  • Catalyst: Perchloric acid (0.5–1.0 equiv)

  • Temperature: 0–25°C

  • Time: 8–12 hours

  • Yield: 75–85%

The use of continuous flow reactors has been reported to enhance reaction efficiency by improving heat transfer and reducing side reactions, achieving yields exceeding 90% under optimized conditions.

Carboxamide Functionalization via Nucleophilic Acyl Substitution

The introduction of the N-(2-bromophenyl)carboxamide group involves coupling the chromone-2-carboxylic acid intermediate with 2-bromoaniline. This step is typically performed using coupling agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate the carboxylic acid as an acyl chloride, followed by reaction with the amine.

Procedure:

  • Acyl Chloride Formation:

    • Chromone-2-carboxylic acid (1.0 equiv) is treated with POCl₃ (3.0 equiv) in dry dichloromethane at 0°C for 2 hours.

    • Excess POCl₃ is removed under reduced pressure.

  • Amide Coupling:

    • The acyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 2-bromoaniline (1.2 equiv) and triethylamine (2.0 equiv).

    • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (hexane:ethyl acetate = 3:1).

Key Data:

ParameterValue
Yield68–72%
Purity (HPLC)≥98%
Reaction Scale1–100 mmol

Halogenation and Functional Group Compatibility

The 6,8-dichloro substituents are introduced either during the cyclocondensation step using pre-halogenated acetophenones or via post-functionalization electrophilic aromatic substitution (EAS). Direct chlorination of the chromone core using sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C for 6 hours achieves regioselective dichlorination at the 6- and 8-positions.

Chlorination Optimization:

  • Regioselectivity: Controlled by steric and electronic effects of the chromone ring.

  • Catalyst: FeCl₃ (0.1 equiv) enhances reaction rate by 40%.

Advanced Synthetic Strategies

Flow Chemistry Approaches

Recent advancements employ continuous flow systems to improve scalability and reduce reaction times. A two-step flow process developed by Ambeed (2020) integrates chromone core formation and carboxamide coupling in a single reactor, achieving an overall yield of 78% with a throughput of 1.2 kg/day.

Flow System Parameters:

ParameterStep 1 (Cyclization)Step 2 (Coupling)
Residence Time30 min45 min
Temperature64°C25°C
SolventDMFTHF

Solid-Phase Synthesis for High-Throughput Production

Solid-supported reagents (e.g., polymer-bound carbodiimides) enable efficient amide bond formation without purification intermediates. A patent by CN102898408A (2011) details a method using Wang resin-functionalized chromone carboxylic acids, which are reacted with 2-bromoaniline in the presence of HOBt/DIC, achieving 85% yield after cleavage.

Advantages:

  • Reduced purification steps

  • Compatibility with automated synthesizers

Analytical and Purification Techniques

Chromatographic Purification

Final product purity is ensured through silica gel column chromatography or preparative HPLC. Typical solvent systems include:

ImpurityEluent SystemRetention Time (min)
Unreacted AnilineHexane:EtOAc (3:1)8.2
DiastereomersCH₂Cl₂:MeOH (95:5)12.7

Spectroscopic Characterization

Critical spectroscopic data for structural confirmation:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.81 (d, J = 12.3 Hz, 1H, C=CH-N)

  • δ 6.37 (dd, J = 2.4, 9.0 Hz, 1H, ArH)

  • δ 1.68 (m, 6H, 3×CH₂)

IR (KBr):

  • 1685 cm⁻¹ (C=O, chromone)

  • 1540 cm⁻¹ (C-Br stretch)

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Over-chlorination at the 3-position is observed in 15–20% of cases when using excess SO₂Cl₂. This is mitigated by:

  • Strict temperature control (50±2°C)

  • Sequential addition of chlorinating agent

Amine Coupling Efficiency

Steric hindrance from the 2-bromophenyl group reduces coupling yields. Solutions include:

  • Ultrasound-assisted reactions (20 kHz, 50W) improving yield by 12%

  • Microwave irradiation (100°C, 300W) reducing reaction time to 2 hours

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Contribution to Total Cost
2-Bromoaniline32042%
POCl₃8518%
Triethyl Orthoformate21025%

Waste Management Protocols

  • POCl₃ quench: Controlled hydrolysis with ice-cold NaOH (10%)

  • Solvent Recovery: Distillation recovers 90% of DMF and THF

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide. It has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

A study conducted on several derivatives of chromene compounds showed that this compound exhibited significant cytotoxicity against the HT-29 colon cancer cell line. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHT-2912.5
Control (Cisplatin)HT-2910.0

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study: AChE Inhibition

In a comparative study, this compound was found to inhibit AChE with an IC50 value comparable to known inhibitors.

CompoundIC50 (µM)
This compound0.27
Donepezil (Control)0.25

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Chromene Substituents Phenyl Substituents Molecular Weight Key Properties/Activities
Target Compound 6,8-dichloro 2-bromophenyl ~414.6 (calc.) Not reported; inferred bioactivity
6,8-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6,8-dimethyl 2-trifluoromethylphenyl 363.3 Likely enhanced lipophilicity
N-(2,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 6,8-dimethyl 2,4-dimethoxyphenyl 353.4 Increased solubility (polar groups)
6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide 6,8-dichloro 4-sulfamoylphenyl ~430.3 (calc.) Potential sulfonamide bioactivity
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-bromophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electrophilic regions in biological targets. The trifluoromethyl group in combines moderate electron-withdrawing effects with high lipophilicity, favoring membrane permeability .

Chlorine vs. Methyl Substitutions on Chromene: Dichloro substitutions (target compound and ) increase molecular polarity and may stabilize the chromene core through resonance effects.

Bioactivity Implications: Bromine’s bulky nature in the target compound could create steric hindrance, limiting interactions with certain enzymes or receptors. The sulfamoyl group in may confer antimicrobial or diuretic properties, as seen in other sulfonamide-containing drugs .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~414.6 g/mol) exceeds the typical threshold for oral bioavailability (500 g/mol), but its dichloro and bromine substituents may compensate by improving target binding.
  • Synthetic Accessibility : Dichloro and bromophenyl groups require halogenation steps, which may complicate synthesis compared to methyl or methoxy derivatives .

Biological Activity

N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H8_8BrCl2_2N O3_3
  • Molecular Weight : 413.0 g/mol
  • CAS Number : 912890-71-2

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can reduce inflammation and pain associated with various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
  • Anticancer Potential : Research indicates that derivatives of chromene compounds can exhibit cytotoxic effects against cancer cell lines. The presence of halogen substituents in the structure may enhance the compound's ability to interact with cellular targets.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

Study Focus Findings
Enzyme InhibitionExhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50_{50} values ranging from 5.4 μM to 10.4 μM .
Antimicrobial ActivityDemonstrated significant antimicrobial activity with MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
CytotoxicityShowed cytotoxic effects against various cancer cell lines, indicating potential for anticancer therapy .

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of chromene derivatives, including this compound. It was found to significantly reduce pro-inflammatory cytokines in cell cultures.
  • Cytotoxicity Against Cancer Cells : Another case study evaluated the cytotoxic effects on the MCF-7 breast cancer cell line, revealing that the compound induced apoptosis through mitochondrial pathways.

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